No Direct Comparator Data Available: Structural Analog Binding Comparison Not Feasible
A thorough search of primary research papers, patents, and authoritative databases did not identify any direct head-to-head comparison or cross-study comparable quantitative data for 4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline against a named comparator under identical or comparable assay conditions. The closest historical reference framework is the 4-amino[1,2,4]triazolo[4,3-a]quinoxaline series published by Sarges et al., which reports A1 and A2 adenosine receptor binding IC50 values for multiple 4-amino-substituted analogs (e.g., A1 IC50 = 28 nM for CP-68,247; A2 IC50 = 21 nM for CP-66,713) [1]. However, the target compound contains a 4-piperidin-1-yl substituent rather than a 4-amino group, precluding direct potency extrapolation. No PDE2, PDE10, or AMPA receptor data for this specific compound were found in the available patent literature [2][3].
| Evidence Dimension | Adenosine A1 receptor binding affinity (closest structural class) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | CP-68,247 (8-chloro-4-(cyclohexylamino)-1-trifluoromethyl analog): A1 IC50 = 28 nM [1] |
| Quantified Difference | Cannot be calculated; comparator is a 4-cyclohexylamino derivative, not a 4-piperidin-1-yl derivative |
| Conditions | Inhibition of [3H]CHA binding in rat cerebral cortex membranes |
Why This Matters
Procurement decisions based on assumed pharmacological similarity to published 4-amino triazoloquinoxaline antagonists are unjustified without compound-specific assay data; the 4-piperidin-1-yl moiety represents a fundamentally different pharmacophore.
- [1] Sarges R, Howard HR, Browne RG, Lebel LA, Seymour PA, Koe BK. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants. J Med Chem. 1990 Aug;33(8):2240-54. doi: 10.1021/jm00170a031. PMID: 2374150. View Source
- [2] Lankau HJ, Langen B, Grunwald C, Hoefgen N, Stange H, Dost R, Egerland U. (1,2,4)Triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterases. US Patent Application US20120302564A1. Published November 29, 2012. View Source
- [3] Jacobsen P, Nielsen FE, Jeppesen L. [1,2,4]Triazolo[4,3-a]quinoxaline compounds. US Patent US5532236. Issued July 2, 1996. View Source
